molecular formula C6H7N5S B125323 6-Methylthioguanine CAS No. 1198-47-6

6-Methylthioguanine

Cat. No. B125323
CAS RN: 1198-47-6
M. Wt: 181.22 g/mol
InChI Key: YEGKYFQLKYGHAR-UHFFFAOYSA-N
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Description

6-Methylthioguanine is a metabolite of thioguanine, a drug used in cancer chemotherapy . It has a role as a human xenobiotic metabolite . It is a member of 2-aminopurines and a thiopurine . It is functionally related to a tioguanine .


Synthesis Analysis

Thiopurine drugs are extensively used as chemotherapeutic agents in clinical practice . The cytotoxicity of thiopurine drugs involves their metabolic activation, the resultant generation of 6-thioguanine (S G) and S6 -methylthioguanine (S6 mG) in DNA .


Molecular Structure Analysis

The molecular formula of 6-Methylthioguanine is C6H7N5S . The IUPAC name is 6-methylsulfanyl-7H-purin-2-amine . The InChI is 1S/C6H7N5S/c1-12-5-3-4 (9-2-8-3)10-6 (7)11-5/h2H,1H3, (H3,7,8,9,10,11) .


Chemical Reactions Analysis

The cytotoxicity of thiopurine drugs involves their metabolic activation, the resultant generation of 6-thioguanine (S G) and S6 -methylthioguanine (S6 mG) in DNA, and the futile mismatch repair triggered by replication-induced S G:T and S6 mG:T mispairs .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methylthioguanine is 181.22 g/mol . The Canonical SMILES is CSC1=NC(=NC2=C1NC=N2)N .

Scientific Research Applications

DNA Mismatch Repair and Cytotoxicity

6-Methylthioguanine (S6-methylthioguanine) plays a critical role in DNA mismatch repair and cytotoxic action. Its incorporation into DNA, followed by methylation, leads to the formation of S6-methylthioguanine-DNA mismatches. These mismatches are recognized by the postreplicative mismatch repair system, contributing to the compound's cytotoxicity. This process is particularly relevant in the context of thiopurine drugs, such as azathioprine, which are partly converted to thioguanine and can contribute to cancer development after organ transplantation due to their mutagenic potential (Swann et al., 1996); (Waters & Swann, 1997).

Metabolic Activation and Cytotoxic Effects

S6-methylthioguanine is a metabolite of 6-thioguanine, a component of thiopurine drugs like mercaptopurine and azathioprine, used in treating diseases like acute lymphoblastic leukemia. Its formation and incorporation into DNA are essential for the cytotoxic effects of these drugs. The high miscoding potential of S6-methylthioguanine may induce cell death by activating the postreplicative mismatch repair pathway (Hongxia Wang & Yinsheng Wang, 2010).

Applications in Oligonucleotide Synthesis

6-Methylthioguanine has been utilized in the synthesis of oligodeoxynucleotides. Specific methods have been developed for incorporating 6-methylthioguanine residues into oligomers, which are crucial for studying DNA and RNA functions and interactions (Yaozhong Xu, 1996); (Xu et al., 1995).

Mutagenic and Cytotoxic Properties

Studies have shown that S6-methylthioguanine and its derivatives like guanine-S6-sulfonic acid are mutagenic in nature. They can induce mutations in DNA, potentially contributing to the carcinogenic effects associated with thiopurine drugs. Understanding these mutagenic properties is essential for assessing the risks associated with chronic thiopurine therapy (Bifeng Yuan & Yinsheng Wang, 2008); (Yuan, O'Connor, & Wang, 2010).

Transcriptional Impact

The presence of S6-methylthioguanine in DNA affects the efficiency and fidelity of transcription. While S6mG exhibits mutagenic and inhibitory effects on transcription, its impact is modulated by the transcription-coupled nucleotide excision repair capacity. This contributes to the cytotoxicity and potential carcinogenic effects of thiopurine drugs (Changjun You et al., 2012).

Additional Applications

6-Methylthioguanine has been used in various chromatographic and enzymatic assays to measure the activity of thiopurine S-methyltransferase, an important factor in optimizing treatment with thiopurine drugs (Ford & Berg, 2003); (Erdmann et al., 1991).

properties

IUPAC Name

6-methylsulfanyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGKYFQLKYGHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152594
Record name 6-Methylthioguanine
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Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Methylthioguanine

CAS RN

1198-47-6
Record name 6-Methylthioguanine
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Record name 6-Methylthioguanine
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Record name 6-Methylthioguanine
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Record name 6-Methylthioguanine
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Record name 6-(methylthio)-1H-purin-2-amine
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Record name 6-METHYLTHIOGUANINE
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Synthesis routes and methods

Procedure details

By repeating this procedure but replacing the above 6-mercaptopurine compound with the corresponding 2-amino-6-mercaptopurine compound there is obtained the corresponding 2-amino-6-methylthiopurine compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
B Yuan, TR O'Connor, Y Wang - ACS chemical biology, 2010 - ACS Publications
… Herein, we constructed duplex pTGFP-Hha10 shuttle vectors carrying a 6-thioguanine ( S G) or S 6 -methylthioguanine (S 6 mG) at a unique site and allowed the vectors to propagate in …
Number of citations: 38 pubs.acs.org
TR Waters, PF Swann - Biochemistry, 1997 - ACS Publications
… the formation of S 6 -methylthioguanine, lead to the … S 6 -methylthioguanine in DNA. We have measured semiquantitatively the effect of the base 5‘ to guanine or S 6 -methylthioguanine …
Number of citations: 141 pubs.acs.org
H Wang, Y Wang - Analytical chemistry, 2010 - ACS Publications
… S G in DNA can be methylated spontaneously to S 6 -methylthioguanine (S 6 mG) in the presence of S-adenosyl-l-methionine. It was proposed that S 6 mG, owing to its high miscoding …
Number of citations: 24 pubs.acs.org
S Mei, X Li, X Gong, X Zhang, X Li… - Biomedical …, 2017 - Wiley Online Library
… Evaluated by Bland–Altman plot, 6-methylmercaptopurine and 6-methylthioguanine represented TPMT activities were in agreement with each other. Further studies are warranted to …
C You, X Dai, B Yuan, Y Wang - Journal of Biological Chemistry, 2012 - ASBMB
… It has been previously suggested that the cytotoxicity of thiopurine drugs involves their metabolic activation, the resultant generation of 6-thioguanine ( S G) and S 6 -methylthioguanine (…
Number of citations: 29 www.jbc.org
B Yuan, Y Wang - Journal of Biological Chemistry, 2008 - ASBMB
… S G in DNA can be methylated by S-adenosyl-l-methionine to give S 6 -methylthioguanine (S 6 mG) and oxidized by UVA light to render guanine-S 6 -sulfonic acid ( SO3H G). Here, we …
Number of citations: 46 www.jbc.org
T Kröplin, N Weyer, S Gutsche, H Iven - European journal of clinical …, 1998 - Springer
… We developed a new, non-radioactive TPMT assay, using 6-TG as the substrate and taking advantage of the high fluorescence of the reaction product 6-methylthioguanine (6-MTG) for …
Number of citations: 105 link.springer.com
LT Ford, JD Berg - Journal of Chromatography B, 2003 - Elsevier
… A non-extraction high-performance liquid chromatographic (HPLC) method has been developed for the determination of 6-methylthioguanine (6-MTG), as part of the determination of …
Number of citations: 50 www.sciencedirect.com
AR Hornillo-Araujo, AJM Burrell, MK Aiertza… - Organic & …, 2006 - pubs.rsc.org
… The repair of DNA containing O 6 -methylguanine by MGMT is approximately 70 times faster than the analogous reaction with the same substrate containing S 6 -methylthioguanine. …
Number of citations: 13 pubs.rsc.org
K Rowland, L Lennard, JS Lilleyman - Journal of Chromatography B …, 1998 - Elsevier
… This paper describes a specific and sensitive reversed-phase HPLC assay for the measurement of 6-methylthioguanine (methyl-TG) and methyl-TG nucleotides (methyl-TGNs) in red …
Number of citations: 27 www.sciencedirect.com

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